4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
Brand Name: Vulcanchem
CAS No.: 683240-52-0
VCID: VC2039145
InChI: InChI=1S/C8H4BrF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15)
SMILES: C1=C(C=C(C2=C1NC(=O)N2)Br)C(F)(F)F
Molecular Formula: C8H4BrF3N2O
Molecular Weight: 281.03 g/mol

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one

CAS No.: 683240-52-0

Cat. No.: VC2039145

Molecular Formula: C8H4BrF3N2O

Molecular Weight: 281.03 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one - 683240-52-0

Specification

CAS No. 683240-52-0
Molecular Formula C8H4BrF3N2O
Molecular Weight 281.03 g/mol
IUPAC Name 4-bromo-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one
Standard InChI InChI=1S/C8H4BrF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15)
Standard InChI Key MWJMZNFWRMPROD-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1NC(=O)N2)Br)C(F)(F)F
Canonical SMILES C1=C(C=C(C2=C1NC(=O)N2)Br)C(F)(F)F

Introduction

Chemical Identity and Basic Properties

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one is characterized by a benzimidazole core with bromine and trifluoromethyl functional groups that contribute to its pharmaceutical relevance. The compound is also known by its synonym 4-bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one and is registered under CAS number 683240-52-0 .

Table 1: Chemical Identity of 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one

ParameterInformation
Chemical Name4-bromo-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one
Synonyms4-bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
CAS Registry Number683240-52-0
Molecular FormulaC₈H₄BrF₃N₂O
Molecular Weight281.029 g/mol
Exact Mass279.946

Physical and Chemical Properties

The compound possesses distinct physicochemical properties that influence its behavior in biological systems and its potential utility in pharmaceutical applications. These properties are crucial for understanding its pharmacokinetic profile and potential drug-like characteristics.

Table 2: Physicochemical Properties of 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one

PropertyValue
Physical StateSolid
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available
DensityNot Available
Water SolubilityNot Available
LogP3.04980
PSA (Polar Surface Area)48.91000
StabilityNot Available

The compound has a calculated LogP value of 3.04980, indicating moderate lipophilicity which may influence its membrane permeability in biological systems . The polar surface area (PSA) of 48.91000 suggests potential for oral bioavailability and blood-brain barrier penetration capability, properties that are important for central nervous system drug candidates .

Structural Characteristics

4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one features a benzimidazole core with specific substitutions that define its chemical behavior and biological activities.

Core Structure

The compound consists of a benzimidazole scaffold with a 2-one modification, creating a 1,3-dihydrobenzimidazol-2-one system. This core structure is fundamental to many pharmacologically active compounds and contributes to diverse biological activities.

Key Functional Groups

Two primary functional groups distinguish this compound:

  • The bromine atom at position 4 of the benzene ring enhances lipophilicity and may contribute to specific receptor binding interactions.

  • The trifluoromethyl group at position 6 increases the compound's metabolic stability and lipophilicity, while also potentially improving target protein binding affinity.

The presence of these halogenated substituents significantly influences the compound's pharmacological profile, potentially enhancing its drug-like properties and affinity for specific biological targets.

Applications in Drug Discovery

The unique structural features of 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one make it a valuable scaffold for designing new drugs for various therapeutic applications.

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